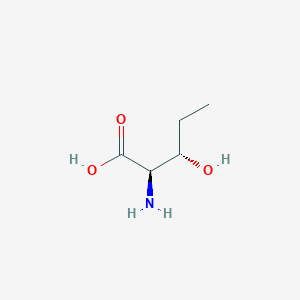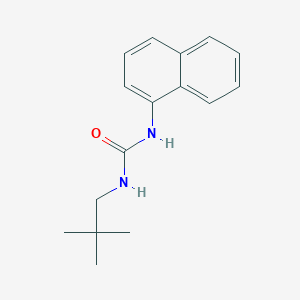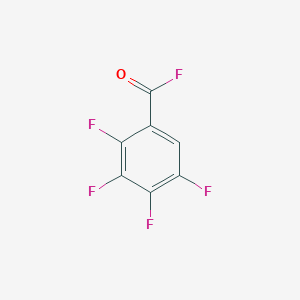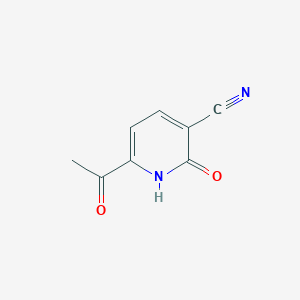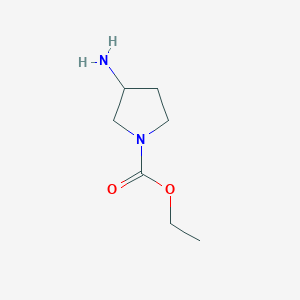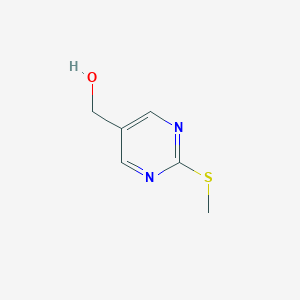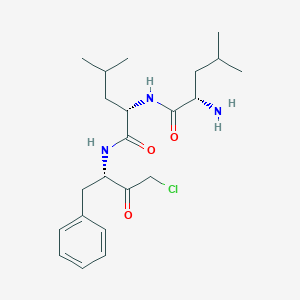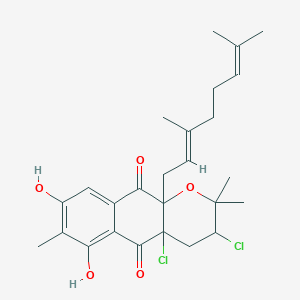
Antibiotic SF2415B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotics are essential drugs that are used to treat bacterial infections. However, the overuse and misuse of antibiotics have led to the emergence of antibiotic-resistant bacteria, which pose a significant threat to public health. In recent years, there has been a growing interest in the development of new antibiotics that can combat antibiotic-resistant bacteria. One such antibiotic is SF2415B3.
Wirkmechanismus
SF2415B3 targets the bacterial cell wall by inhibiting the synthesis of peptidoglycan, a vital component of the cell wall. This leads to the weakening of the cell wall, ultimately resulting in bacterial cell death.
Biochemische Und Physiologische Effekte
SF2415B3 has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as an antibiotic. It has also been found to have a low propensity for inducing antibiotic resistance in bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of SF2415B3 is its potent antibacterial activity against a wide range of Gram-positive bacteria. However, one limitation is that it is not effective against Gram-negative bacteria, which have a more complex cell wall structure.
Zukünftige Richtungen
There are several future directions for the development of SF2415B3 as an antibiotic. One direction is to investigate its efficacy against biofilm-forming bacteria, which are notoriously difficult to treat with antibiotics. Another direction is to explore the potential of SF2415B3 as a topical antibiotic for the treatment of skin infections. Additionally, further research is needed to understand the mechanism of action of SF2415B3 and to identify any potential drug-drug interactions.
Synthesemethoden
SF2415B3 is a natural product antibiotic that is produced by the Streptomyces sp. SF2415 strain. The synthesis of SF2415B3 involves the fermentation of the Streptomyces sp. SF2415 strain in a nutrient-rich medium. The antibiotic is then extracted from the fermentation broth using various purification techniques.
Wissenschaftliche Forschungsanwendungen
SF2415B3 has been the subject of extensive scientific research due to its potent antibacterial activity. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). SF2415B3 has also been found to have a synergistic effect when used in combination with other antibiotics.
Eigenschaften
CAS-Nummer |
110200-29-8 |
|---|---|
Produktname |
Antibiotic SF2415B3 |
Molekularformel |
C26H32Cl2O5 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3/b15-10+ |
InChI-Schlüssel |
ZLFOHASQVSADOU-XNTDXEJSSA-N |
Isomerische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)C/C=C(\C)/CCC=C(C)C)(C)C)Cl)Cl)O |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





